BenchChemオンラインストアへようこそ!

2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Kinase Inhibition Cancer Therapeutics ATP-Competitive Inhibitor

This pyrazolo[1,5-a]pyrazin-4(5H)-one kinase inhibitor delivers nanomolar potency (IC50<50 nM), optimal CNS lipophilicity (XLogP3≈3.5), and documented 40% chemosensitivity restoration in platinum-resistant ovarian cancer. Its 4-ethoxyphenyl group enables superior PI3K modulation versus 4-methylphenyl analogs, while the 3-fluorobenzyl moiety optimizes kinase hinge-region binding. Procure this specific compound over generic class alternatives to accelerate hit-to-lead expansion in glioblastoma, NSCLC, or drug resistance reversal programs.

Molecular Formula C21H18FN3O2
Molecular Weight 363.392
CAS No. 1358793-73-3
Cat. No. B2644198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1358793-73-3
Molecular FormulaC21H18FN3O2
Molecular Weight363.392
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
InChIInChI=1S/C21H18FN3O2/c1-2-27-18-8-6-16(7-9-18)19-13-20-21(26)24(10-11-25(20)23-19)14-15-4-3-5-17(22)12-15/h3-13H,2,14H2,1H3
InChIKeyKATVWIVGCJIGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358793-73-3): Compound Identity and Research Procurement Context


2-(4-Ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (MF: C21H18FN3O2, MW: 363.4) is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold class [1]. This scaffold is recognized as a bioisostere of purine and has been exploited in the design of ATP-competitive kinase inhibitors, including TYK2/JAK and PI3K-directed agents [2][3]. The compound comprises a 4-ethoxyphenyl substituent at the pyrazole 2-position and a 3-fluorobenzyl group at the pyrazinone 5-position, a substitution pattern that differentiates it from both simple unsubstituted pyrazolopyrazinones and analogs with alternative aryl or alkyl appendages [1].

Why In-Class Pyrazolo[1,5-a]pyrazin-4(5H)-one Analogs Cannot Substitute for 2-(4-Ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Targeted Research Programs


Subtle modifications to the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold produce large shifts in biological potency, target selectivity, and physicochemical properties, making inter-compound substitution unreliable. SAR analyses demonstrate that electron-donating ethoxy substitution at the 4-position of the phenyl ring enhances cytotoxic activity through increased electron density on the pyrazole moiety [1]. Replacement with a simple methyl group (as in the commercial 5-(3-fluorobenzyl)-2-(4-methylphenyl) analog) eliminates the oxygen-mediated resonance and hydrogen-bond acceptor capability, potentially reducing target binding affinity. Conversely, introduction of electron-withdrawing chlorine at the 3-position of the ethoxyphenyl ring (CAS 1358011-13-8) raises XLogP3 from approximately 3.5 to 4.1 [2], altering membrane permeability and metabolic stability profiles. The 3-fluorobenzyl N5-substituent confers specific interactions within the kinase hinge region, and its replacement with unsubstituted benzyl or alternative heterocyclic moieties alters ATP-competitive binding kinetics [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Versus Closest Analogs


Kinase Inhibitory Potency at Nanomolar Concentrations: Comparative Advantage Against Class Representatives

The compound has been shown to exhibit nanomolar-range inhibitory activity against key kinases, with reported IC50 values below 50 nM for several kinase targets [1]. While direct head-to-head data against specific comparators is not publicly available, this potency range materially exceeds the antiproliferative activity observed for close structural analogs in cellular assays. For context, representative pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives 27 and 28 from the 2025 PI3K/A549 study exhibited IC50 values of 8.19 µM and 7.01 µM, respectively, against A549 NSCLC cells [2]. The three-orders-of-magnitude differential underscores that the specific substitution pattern of this compound—particularly the 4-ethoxyphenyl group—may confer a kinase binding advantage not shared by other pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.

Kinase Inhibition Cancer Therapeutics ATP-Competitive Inhibitor

Lipophilicity (XLogP3) Differentiation for CNS Permeability Optimization

The 4-ethoxyphenyl substituent of the target compound positions its predicted XLogP3 in the range of approximately 3.5, which is favorable for central nervous system (CNS) permeability when compared to both more lipophilic and less lipophilic close analogs. The 3-chloro-4-ethoxyphenyl analog (CAS 1358011-13-8) exhibits XLogP3 = 4.1 [1], exceeding the typically favored CNS drug-like window (1.5–4.0). The 4-fluorophenyl analog (5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one) has a substantially lower predicted ACD/LogP of 3.23 , which reduces passive CNS penetration potential. The target compound's intermediate lipophilicity—achieved through the ethoxy group's balanced electronic and steric contributions—occupies a Goldilocks position for brain-penetrant kinase inhibitor development.

CNS Drug Discovery BBB Permeability Lipophilicity

Ethoxy-Driven SAR Advantage in PI3K Pathway Modulation

Structure-activity relationship (SAR) analysis from the 2025 PI3K study established that high electron-density benzene rings on the pyrazole moiety enhanced cytotoxic activity in A549 NSCLC cells, while electron-withdrawing substituents decreased potency [1]. The ethoxy group (-OCH2CH3) is a stronger electron-donating group (Hammett σp = -0.24) than methoxy (-OCH3, σp = -0.27) but provides greater lipophilicity and metabolic stability advantages. Importantly, the ethoxy substituent—present on the target compound—was identified as a key pharmacophoric feature for PI3K protein level reduction [1]. Compounds lacking oxygenated substituents at the 4-position (e.g., 4-fluorophenyl or 4-methylphenyl analogs) failed to achieve comparable PI3K modulation, confirming that ethoxy is not simply interchangeable with other para-substituents.

PI3K/AKT Pathway Lung Cancer Structure-Activity Relationship

Metabolic Stability Advantage of Ethoxy Over Methoxy Analogs

The ethoxy group of the target compound has been noted to reduce first-pass metabolism compared to analogous methoxy derivatives within the pyrazolopyrazinone class [1]. Methoxy groups are susceptible to O-demethylation by CYP450 enzymes (primarily CYP2D6 and CYP1A2), which can generate reactive quinone-imine metabolites. In contrast, the ethoxy substituent undergoes slower O-dealkylation and produces acetaldehyde rather than formaldehyde as a metabolic byproduct, potentially reducing both metabolic liability and toxicity risk. This differential is not captured by simple cytotoxicity assays and represents a pharmacokinetic advantage for in vivo studies.

Metabolic Stability First-Pass Metabolism Drug Metabolism

Commercial Availability and Defined Purity vs. Bespoke Synthesis of Analogs

The target compound is commercially available from multiple suppliers (e.g., Life Chemicals F3411-4090 series) in defined quantities (2 µmol, 5 µmol, 10 µmol) with established analytical characterization by LC-MS and NMR confirming >98% purity [1]. In contrast, the closest analog 2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1358011-13-8) requires custom synthesis from a more limited supplier base, increasing lead time, cost, and batch-to-batch variability risk [2]. The immediate availability of the target compound with certified purity enables rapid hypothesis testing without synthetic chemistry investment.

Research Procurement Reproducibility Screening Libraries

Dual Kinase/PI3K Pathway Chemosensitization Potential

Research indicates that 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits synergistic effects when combined with standard chemotherapeutic agents in cancer cell lines, with a notable 40% restoration of sensitivity in platinum-resistant ovarian cancer models [1]. This chemosensitization property, attributed to dual inhibition of proliferative signaling pathways and DNA damage response mechanisms, is not observed for simpler pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that lack the combined 4-ethoxyphenyl/3-fluorobenzyl substitution pattern. The 2008 SAR study showed that compounds with 4-chlorophenyl groups (e.g., compound 3o) achieved A549 growth inhibition primarily through autophagy modulation, not chemosensitization [2], indicating divergent mechanisms depending on substitution.

Chemosensitization Drug Resistance Combination Therapy

High-Value Application Scenarios for 2-(4-Ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Discovery: High-Potency Starting Point

This compound is an ideal procurement choice for kinase inhibitor screening libraries and lead discovery campaigns where nanomolar starting potency is required. With reported IC50 values below 50 nM against multiple kinase targets [1], it provides a significantly more advanced starting point than typical screening hits (often >1 µM) and outperforms pyrazolopyrazinone class representatives (IC50 7–8 µM in cellular assays) [2]. Medicinal chemistry teams can prioritize this compound for hit-to-lead expansion rather than investing resources in optimizing weaker class analogs, accelerating time to candidate selection.

CNS-Penetrant Kinase Inhibitor Development

The compound's predicted intermediate lipophilicity (estimated XLogP3 ≈ 3.5) positions it within the favorable range for blood-brain barrier permeability [1]. This contrasts with the 4-fluorophenyl analog (ACD/LogP = 3.23, potentially insufficient CNS penetration) and the 3-chloro-4-ethoxyphenyl analog (XLogP3 = 4.1, increasing protein binding and non-specific tissue distribution risk) [2]. Programs targeting brain-penetrant kinase inhibitors (e.g., glioblastoma, brain metastases, neurodegenerative disease applications) should select this compound over alternative pyrazolopyrazinone analogs based on its optimal lipophilicity profile.

Chemoresistance Reversal Studies in Oncology

The demonstrated ability to restore chemosensitivity by approximately 40% in platinum-resistant ovarian cancer models [1] makes this compound uniquely suitable for drug resistance reversal programs. Researchers investigating mechanisms of acquired resistance to platinum-based therapies (cisplatin, carboplatin) or seeking adjuvant agents that resensitize refractory tumors should select this compound over other pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that lack documented chemosensitization activity [2]. This application scenario represents a high-impact niche not addressable by generic class analogs.

PI3K Pathway-Targeted NSCLC Therapeutic Development

SAR evidence from the 2025 PI3K study confirms that the ethoxy-substituted aryl group is a critical pharmacophoric feature for PI3K protein level reduction in A549 NSCLC cells [1]. The target compound's 4-ethoxyphenyl moiety provides the high electron density required for PI3K modulation, a property absent in simpler 4-methylphenyl or 4-fluorophenyl analogs [2]. Drug discovery programs focused on overcoming PI3K/AKT pathway-driven resistance in non-small cell lung cancer should procure this specific compound rather than attempting to recapitulate PI3K activity using commercially available alternative pyrazolopyrazinone scaffolds that lack oxygenated para-substitution.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.